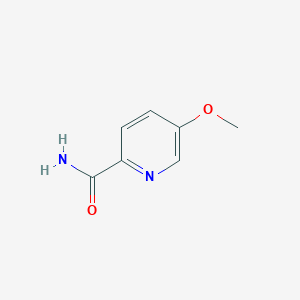

Methyl 2-ethyl-3-hydroxybenzoate

Vue d'ensemble

Description

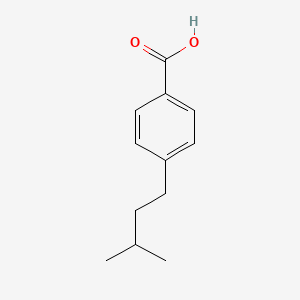

“Methyl 2-ethyl-3-hydroxybenzoate” is a chemical compound with the CAS Number: 183108-31-8 and a molecular weight of 180.2 . It is stored at room temperature under an inert atmosphere .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored at room temperature under an inert atmosphere .Applications De Recherche Scientifique

1. Antimicrobial Properties

Methyl 2-ethyl-3-hydroxybenzoate, a derivative of p-hydroxybenzoic acid, has shown effectiveness as a preservative due to its antimicrobial properties. It's particularly effective against fungi and Gram-positive bacteria, though less so against Gram-negative bacteria. The compound is found to be more fungistatic than fungicidal, highlighting its role in inhibiting the growth of fungi rather than killing them outright (Aalto, Firman, & Rigler, 1953).

2. Cosmetic and Pharmaceutical Applications

This compound is widely utilized as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. Its crystal structure, determined through X-ray analysis, and the molecular interactions within it have been extensively studied, aiding in understanding its stability and efficacy in various products (Sharfalddin et al., 2020).

3. Environmental Stability and Degradation

The environmental stability and degradation pathways of this compound have been a subject of research. Studies have shown that this compound, along with similar parabens, can undergo photochemical degradation. This degradation is important for understanding its environmental impact, particularly when used in products that can enter water systems (Gmurek et al., 2015).

4. Analytical Methods for Detection and Assessment

Developing methods for the detection and assessment of parabens, including this compound, is crucial for monitoring their presence in various products and environments. Techniques such as high-performance liquid chromatography (HPLC) have been employed for this purpose, providing accurate and reliable means for quantifying these compounds (Shabir, 2007).

Safety and Hazards

The safety data sheet for “Methyl 2-ethyl-3-hydroxybenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as ethyl salicylate, are used in the treatment of sports-related pain . This suggests that Methyl 2-ethyl-3-hydroxybenzoate may also interact with pain receptors or inflammatory pathways.

Mode of Action

It is likely that it interacts with its targets in a similar manner to other salicylates, which are known to inhibit enzymes like atpase and phosphotransferase in some bacterial species .

Biochemical Pathways

Similar compounds, such as ethyl salicylate, are known to affect pain and inflammation pathways . This suggests that this compound may also have an impact on these pathways.

Pharmacokinetics

Similar compounds, such as ethyl salicylate, are known to be well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine.

Result of Action

Similar compounds, such as ethyl salicylate, are known to reduce pain and inflammation . This suggests that this compound may have similar effects.

Propriétés

IUPAC Name |

methyl 2-ethyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTOSWDSMXRKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

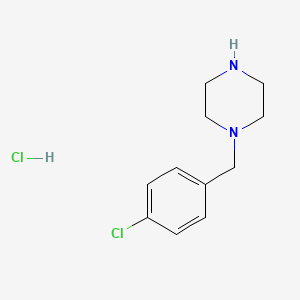

CCC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590999 | |

| Record name | Methyl 2-ethyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183108-31-8 | |

| Record name | Methyl 2-ethyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1369488.png)

![2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B1369491.png)